Trichochrome C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

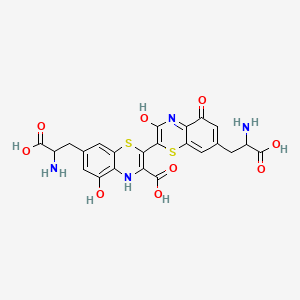

Trichochrome C, also known as this compound, is a useful research compound. Its molecular formula is C23H20N4O9S2 and its molecular weight is 560.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical and Biomedical Applications

Trichochrome C exhibits significant biochemical properties that make it valuable in medical research and therapeutic applications.

1.1 Antioxidant Properties

this compound has been shown to effectively quench reactive oxygen species, particularly singlet oxygen. Its bimolecular rate constant for quenching is comparable to that of vitamin C, indicating its potential as a natural antioxidant in therapeutic formulations aimed at reducing oxidative stress in cells .

1.2 Melanin Synthesis Modulation

Research indicates that this compound may influence melanogenesis—the process of melanin production in the skin. It acts as a precursor to eumelanin and pheomelanin, which are critical for skin pigmentation and photoprotection. Studies have demonstrated that this compound can modulate the activity of enzymes involved in this pathway, potentially leading to novel treatments for pigmentation disorders .

1.3 Photoprotection

Due to its ability to absorb UV radiation and mitigate photodamage, this compound is being investigated for use in sunscreens and other cosmetic products aimed at protecting the skin from UV-induced damage .

Cosmetic Applications

The cosmetic industry is increasingly interested in this compound due to its beneficial effects on skin health.

2.1 Skin Care Products

this compound's antioxidant properties make it an attractive ingredient in anti-aging formulations. Its role in enhancing skin pigmentation also suggests potential use in products aimed at evening skin tone or treating conditions like vitiligo .

2.2 Hair Care Products

As a pigment found naturally in human hair, this compound can be utilized in hair care products to enhance color while providing protective benefits against environmental damage .

Material Science Applications

This compound's unique structural properties lend themselves to various applications in material science.

3.1 Biodegradable Polymers

Research has indicated that this compound can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties while providing color stability and UV resistance . This application is particularly relevant for developing sustainable materials.

3.2 Dyes and Pigments

The vibrant coloration of this compound makes it suitable for use as a natural dye in textiles and other materials, offering an eco-friendly alternative to synthetic dyes .

Case Studies

Propriétés

Numéro CAS |

32214-49-6 |

|---|---|

Formule moléculaire |

C23H20N4O9S2 |

Poids moléculaire |

560.6 g/mol |

Nom IUPAC |

7-(2-amino-2-carboxyethyl)-2-[7-(2-amino-2-carboxyethyl)-3-hydroxy-5-oxo-1,4-benzothiazin-2-yl]-5-hydroxy-4H-1,4-benzothiazine-3-carboxylic acid |

InChI |

InChI=1S/C23H20N4O9S2/c24-9(21(31)32)1-7-3-11(28)15-13(5-7)37-18(17(26-15)23(35)36)19-20(30)27-16-12(29)4-8(6-14(16)38-19)2-10(25)22(33)34/h3-6,9-10,26,28,30H,1-2,24-25H2,(H,31,32)(H,33,34)(H,35,36) |

Clé InChI |

UUHRKUAHSUHANL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1O)NC(=C(S2)C3=C(N=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)O)C(=O)O)CC(C(=O)O)N |

SMILES canonique |

C1=C(C=C2C(=C1O)NC(=C(S2)C3=C(N=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)O)C(=O)O)CC(C(=O)O)N |

Synonymes |

trichochrome C trichochrome E of trichochrome C trichochrome F of trichochrome C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.